
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and an ethoxyethyl group at the second position of the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-1,2-diaminobenzene and ethyl 2-bromoacetate in the presence of a base such as potassium carbonate can lead to the formation of the desired triazole compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide and are performed under mild conditions to ensure high yields.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized or reduced derivatives, and new heterocyclic compounds resulting from cycloaddition reactions.
科学研究应用
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
4-Bromo-1H-1,2,3-triazole: Similar structure but lacks the ethoxyethyl group.
2-Ethoxyethyl-1H-1,2,3-triazole: Similar structure but lacks the bromine atom.
4-Chloro-2-(2-ethoxyethyl)-2H-1,2,3-triazole: Similar structure with chlorine instead of bromine.
Uniqueness
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole is unique due to the presence of both the bromine atom and the ethoxyethyl group, which confer specific chemical and biological properties
属性
分子式 |
C6H10BrN3O |
|---|---|
分子量 |
220.07 g/mol |
IUPAC 名称 |
4-bromo-2-(2-ethoxyethyl)triazole |
InChI |
InChI=1S/C6H10BrN3O/c1-2-11-4-3-10-8-5-6(7)9-10/h5H,2-4H2,1H3 |
InChI 键 |
KXBAMSOXHYHINK-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN1N=CC(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


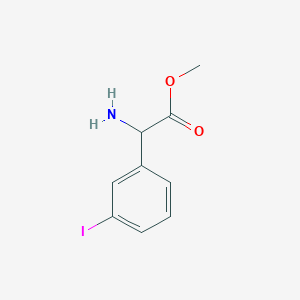
![2-chloro-1-[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13179706.png)
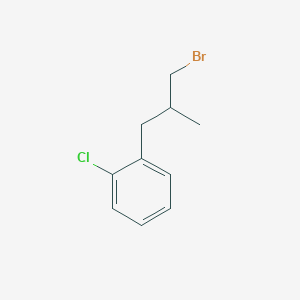
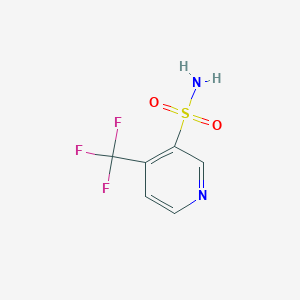

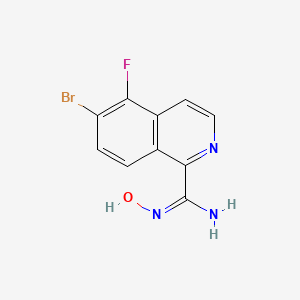
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13179729.png)
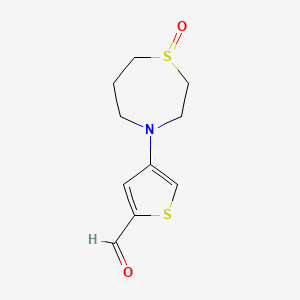
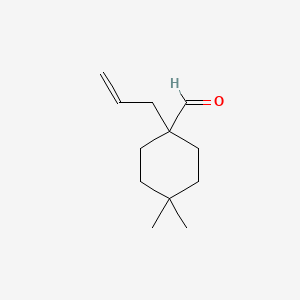
![Tert-butyl 4-[4-[(6-bromo-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]phenyl]piperazine-1-carboxylate](/img/structure/B13179748.png)
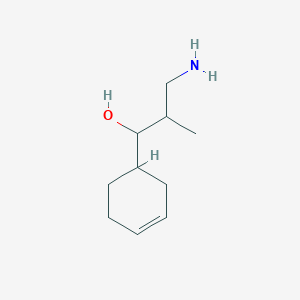
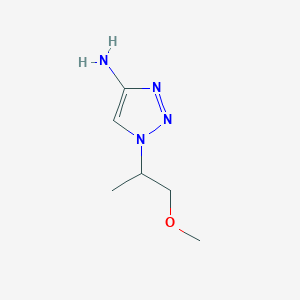
![tert-butyl N-[1-(2-aminopentanoyl)piperidin-4-yl]carbamate](/img/structure/B13179765.png)

